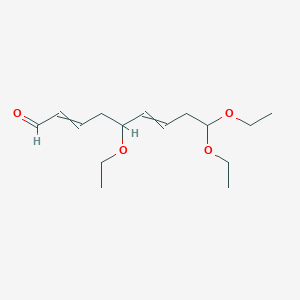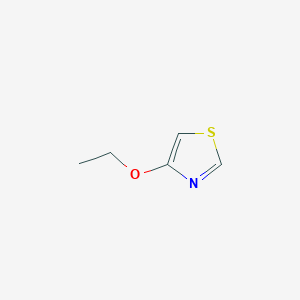
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups The perchlorate anion (ClO₄⁻) serves as the counterion to balance the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,3-Trimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The resulting quaternary ammonium chloride is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, affecting their function. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Diethyl-N-methylamine: Another quaternary ammonium salt with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is unique due to its specific combination of alkyl groups and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
78300-35-3 |
|---|---|
Fórmula molecular |
C12H20ClNO4 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
dimethyl-(3-methylphenyl)-propan-2-ylazanium;perchlorate |
InChI |
InChI=1S/C12H20N.ClHO4/c1-10(2)13(4,5)12-8-6-7-11(3)9-12;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
BDXHYUCOHJYDFG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)[N+](C)(C)C(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)






![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
